molecular formula C9H11NO5 B1230165 3-(4-Nitrophenoxy)propane-1,2-diol CAS No. 34211-48-8

3-(4-Nitrophenoxy)propane-1,2-diol

Cat. No. B1230165
CAS RN: 34211-48-8
M. Wt: 213.19 g/mol
InChI Key: YERGZLQRVWFVAZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3-(4-Nitrophenoxy)propane-1,2-diol and related compounds involves nucleophilic substitution reactions. For instance, 1,3-bis(p-nitrophenoxy)propane was synthesized from p-nitrophenol and 1,3-dibromopropane, demonstrating the practical application of this method in producing nitrophenoxy propane diols. The process yields compounds with significant purity and structural integrity, which are crucial for further applications and studies (Rafique et al., 2009).

Molecular Structure Analysis

The molecular structure of these compounds is determined using techniques like single-crystal X-ray diffraction analysis. For example, the structure of 1,3-bis(p-nitrophenoxy)propane reveals a packing in the monoclinic P2/n space group, showcasing the detailed geometric parameters essential for understanding the molecular interactions within the crystal lattice. Such analysis provides insights into the molecular conformation, intermolecular forces, and stability of the compound under various conditions (Rafique et al., 2009).

Chemical Reactions and Properties

The chemical reactivity of 3-(4-Nitrophenoxy)propane-1,2-diol is influenced by its functional groups and molecular structure. Asymmetric dihydroxylation of mono nitrophenyl allyl ethers, for instance, leads to non-racemic 3-(nitrophenoxy)-propane-1,2-diols. This process highlights the compound's ability to undergo selective chemical reactions, producing enantiomerically enriched products, which are of great interest in synthetic chemistry and pharmaceutical applications (Bredikhina et al., 2014).

Scientific Research Applications

Synthesis and Characterization

  • Facial Selectivity in Asymmetric Dihydroxylation: 3-(4-Nitrophenoxy)propane-1,2-diol has been studied for its unique facial selectivity in the Sharpless asymmetric dihydroxylation process, leading to non-racemic diols with varied configurations based on the nitro-substituted products used (Bredikhina et al., 2014).
  • Crystal Structure Analysis: The compound's crystal structure was analyzed, revealing its packing in the monoclinic P2/n space group with specific cell parameters, providing insights into its molecular geometry (Rafique et al., 2009).

Material Science and Polymer Research

  • Development of Poly(Amide-Imide)s: The compound serves as a monomer in the synthesis of poly(amide-imide)s with hydantoin derivatives, exhibiting high yields and inherent viscosities. This highlights its role in developing new polymeric materials (Faghihi et al., 2011).
  • Organosoluble Poly(Ester-Imide)s Synthesis: A series of aromatic poly(ester-imide)s containing ether groups derived from 3-(4-Nitrophenoxy)propane-1,2-diol has been synthesized, characterizing their solubility and thermal properties (Faghihi et al., 2010).

Chemical and Enzymatic Reactions

  • Substrate for Hydrolytic Enzymes: The compound has been synthesized as a substrate for various hydrolytic enzymes, aiding in the study of enzyme hydrolysis and the development of assay systems (Rammler et al., 1973).
  • Liquid Chromatographic Assay in Epoxide Hydrolase Research: It is used as an enzyme substrate in liquid chromatographic assays for epoxide hydrolase, demonstrating its application in enzymology (Giuliano et al., 1980).

Molecular and Electronic Structure Studies

  • Ab Initio and Density Functional Theory Analysis: The molecular properties and harmonic wavenumbers of the compound were calculated, providing insights into its electronic structure and vibrational analysis (Sinha et al., 2011).

Liquid Crystal Research

  • Study of Liquid-Crystalline Behavior: The compound's derivatives exhibit thermotropic and lyotropic liquid-crystalline behavior, expanding understanding in the field of liquid crystal research (Tschierske et al., 1991).

Safety And Hazards

The safety information for this compound indicates that it has a hazard statement of H302 . Precautionary statements include P280;P305+P351+P338 .

properties

IUPAC Name

3-(4-nitrophenoxy)propane-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO5/c11-5-8(12)6-15-9-3-1-7(2-4-9)10(13)14/h1-4,8,11-12H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YERGZLQRVWFVAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])OCC(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40405393
Record name 3-(4-nitrophenoxy)propane-1,2-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40405393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Nitrophenoxy)propane-1,2-diol

CAS RN

34211-48-8
Record name 3-(4-nitrophenoxy)propane-1,2-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40405393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

1-Nitrophenol (2.6 grams; 19 mmole) is added to a mixture of 2,3-epoxypropanol (1.16 g; 15.6 mmole), anhydrous methanol (10 ml.) and sodium methylate (1.0 g.). After five hours under reflux, the solvent is evaporated and the residue chromatographed on preparative silicic acid plates using chloroform-methanol (9:1) to yield 1,2-dihydroxy-3-(4-nitrophenyloxy)-propane which may be crystallized from chloroform-ethyl acetate. In a similar manner, 1,2-dihydroxy-4-(4-nitrophenyloxy)-butane is prepared.
Name
1-Nitrophenol
Quantity
2.6 g
Type
reactant
Reaction Step One
Quantity
1.16 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
ZA Bredikhina, AV Kurenkov, OA Antonovich… - Tetrahedron …, 2014 - Elsevier
Asymmetric dihydroxylation of mono nitrophenyl allyl ethers leads to the corresponding non-racemic 3-(nitrophenoxy)-propane-1,2-diols 1a–c. As this takes place, regardless of the …
Number of citations: 11 www.sciencedirect.com
C Imperatore, M Scuotto, M Valadan, E Rivieccio… - … of Photochemistry and …, 2019 - Elsevier
In order to expand the class of diazocompounds able to act as photo-activable microtubule inhibitors the potential of azo-heteroarenes has been explored. In this paper we focus on the …
Number of citations: 9 www.sciencedirect.com
N Bala, SS Chimni, HS Saini, BS Chadha - Journal of Molecular Catalysis B …, 2010 - Elsevier
The phenyl glycidyl ether derivatives have been kinetically resolved with the growing cells of Bacillus alcalophilus MTCC10234 yielding (S)-epoxides with up to >99% ee and (R)-diols …
Number of citations: 32 www.sciencedirect.com
R Sicart, MP Collin, JL Reymond - Biotechnology Journal …, 2007 - Wiley Online Library
3‐Acyloxyl‐2‐oxopropyl ethers of umbelliferone were investigated as new fluorogenic substrates for lipases and esterases. The aliphatic primary alcohol‐leaving group released the …
Number of citations: 25 onlinelibrary.wiley.com
J Jia, J Song, J Dai, B Liu, M Cui - ACS Chemical Neuroscience, 2016 - ACS Publications
The highly rigid and planar scaffold with π-conjugated systems has been widely considered to be indispensable for Aβ binding probes. However, the flexible benzyloxybenzene …
Number of citations: 3 pubs.acs.org

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